molecular formula C11H8BrNO3 B12943779 1-Bromo-5-methoxyisoquinoline-3-carboxylic acid

1-Bromo-5-methoxyisoquinoline-3-carboxylic acid

Cat. No.: B12943779
M. Wt: 282.09 g/mol
InChI Key: FDSHDEGKCCNCAL-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and organic materials. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-5-methoxyisoquinoline-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with isoquinoline derivatives.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinolines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Scientific Research Applications

1-Bromo-5-methoxyisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxyisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-5-methoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:

    1-Bromoisoquinoline: Lacks the methoxy and carboxylic acid groups, making it less versatile in certain reactions.

    5-Methoxyisoquinoline: Lacks the bromine and carboxylic acid groups, affecting its reactivity and applications.

    Isoquinoline-3-carboxylic acid: Lacks the bromine and methoxy groups, limiting its use in specific synthetic pathways.

The presence of both bromine and methoxy groups in this compound makes it unique and valuable for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

1-bromo-5-methoxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-9-4-2-3-6-7(9)5-8(11(14)15)13-10(6)12/h2-5H,1H3,(H,14,15)

InChI Key

FDSHDEGKCCNCAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(N=C(C=C21)C(=O)O)Br

Origin of Product

United States

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